Unveiling Linezolid Impurity D HCl: A Comprehensive Technical Guide
Unveiling Linezolid Impurity D HCl: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even in trace amounts, can significantly impact the safety and efficacy of a drug product. Linezolid, a potent antibiotic from the oxazolidinone class, is no exception. A thorough understanding and control of its impurities are mandated by regulatory bodies and are crucial for ensuring patient safety. This guide provides an in-depth technical examination of a specific, critical degradation product: Linezolid Impurity D HCl. As a Senior Application Scientist, this document is structured to offer not just data, but a cohesive narrative on the identity, formation, and characterization of this impurity, providing actionable insights for researchers in the field.
Part 1: Defining the Chemical Identity of Linezolid Impurity D HCl
There can be ambiguity in the nomenclature of pharmaceutical impurities, with different labels sometimes applied to various process-related or degradation products. For the purpose of this guide, we will focus on the entity most authoritatively identified as Linezolid Impurity D HCl , a significant thermal degradation product of Linezolid.[1]
This compound is chemically distinct from other impurities that may also be colloquially or commercially referred to as "Impurity D," such as the process-related impurity Linezolid USP Related Compound D, which is a mesylate intermediate.[2][3][4][5][6]
Chemical Name: N-[(2S)-3-Amino-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]acetamide Hydrochloride[7]
Synonyms: Linezolid Impurity D HCl[7]
Molecular Structure and Properties
The structural identity of a molecule is its fundamental characteristic, dictating its chemical behavior and analytical profile.
Molecular Formula: C₁₅H₂₃ClFN₃O₃[7]
Molecular Weight: 347.81 g/mol [1][7]
CAS Number: 1391068-25-9[1][7]
The structure features the core morpholinophenyl group characteristic of Linezolid, but the oxazolidinone ring has undergone hydrolytic cleavage and subsequent rearrangement. The hydrochloride salt form enhances the compound's solubility in aqueous media.
Table 1: Core Chemical Identifiers for Linezolid Impurity D HCl
| Identifier | Value | Source(s) |
| IUPAC Name | N-[(2S)-3-amino-2-hydroxypropyl]-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride | PubChem[7] |
| CAS Number | 1391068-25-9 | PubChem[7], ChemicalBook[1] |
| Molecular Formula | C₁₅H₂₃ClFN₃O₃ | PubChem[7] |
| Molecular Weight | 347.81 g/mol | PubChem[7] |
Visualization of the Chemical Structure
A visual representation is essential for understanding the spatial arrangement of atoms and functional groups. The following diagram, generated using DOT language, illustrates the chemical structure of the Linezolid Impurity D cation.
Caption: Simplified degradation pathway from Linezolid to Impurity D.
Experimental Protocol: Stress Testing for Impurity D Formation
To proactively identify and quantify the potential for Impurity D formation, forced degradation (stress testing) studies are essential. This protocol outlines a typical approach.
Objective: To induce and detect the formation of Linezolid Impurity D HCl from Linezolid API under thermal stress.
Methodology:
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Sample Preparation:
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Accurately weigh 10 mg of Linezolid API.
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Dissolve in a suitable solvent system (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
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Prepare a control sample stored under ambient conditions.
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-
Stress Condition Application:
-
Place the sample solution in a calibrated oven at 80°C.
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Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).
-
-
Sample Analysis:
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Neutralize the stressed aliquots if necessary.
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Dilute to an appropriate concentration for analysis.
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Analyze using a validated stability-indicating HPLC method. The method must be capable of separating Linezolid from all potential degradation products, including Impurity D. [8]
-
-
Peak Identification:
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Compare the chromatograms of the stressed samples to the control.
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Identify the peak corresponding to Impurity D by comparing its retention time with that of a qualified reference standard of Linezolid Impurity D HCl. [9][10] * Peak purity analysis using a photodiode array (PDA) detector should be performed to ensure the peak is homogenous.
-
-
Quantification:
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Calculate the percentage of Impurity D formed relative to the initial concentration of Linezolid.
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Causality and Insights: This type of study does not just identify impurities; it provides critical data on the degradation kinetics of the drug substance. The results inform decisions on manufacturing process parameters, packaging, and storage conditions to minimize the formation of Impurity D in the final pharmaceutical product. [11]
Part 3: Analytical Characterization
The definitive identification and quantification of any impurity rely on robust analytical techniques. A combination of chromatographic and spectroscopic methods is required for full characterization.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying impurities in pharmaceutical samples. A well-developed, stability-indicating HPLC method is crucial. [8]While specific column and mobile phase compositions may vary, the method must demonstrate specificity for Linezolid and Impurity D, ensuring baseline separation from other related substances.
Spectroscopic Confirmation
While HPLC provides quantitative data, spectroscopic methods provide the structural confirmation.
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Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this technique can confirm the molecular weight of the impurity. For Linezolid Impurity D, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the free base (C₁₅H₂₂FN₃O₃), which has a molecular weight of 311.35 g/mol . [12]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise molecular structure. Analysis of the NMR spectra for a reference standard of Impurity D would confirm the presence of the N-acetyl group, the opened side-chain, and the intact fluoro-morpholinophenyl moiety, distinguishing it unequivocally from the parent Linezolid. [11][13]
Table 2: Summary of Analytical Techniques for Characterization
| Technique | Purpose | Expected Outcome for Linezolid Impurity D |
| HPLC | Separation and Quantification | A distinct peak, resolved from Linezolid and other impurities, with a specific retention time. |
| LC-MS | Molecular Weight Confirmation | Detection of an ion corresponding to the mass of the free base (approx. 312.2 m/z for [M+H]⁺). |
| ¹H & ¹³C NMR | Definitive Structural Elucidation | Spectral data consistent with the structure of N-[(2S)-3-Amino-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]acetamide. |
| IR Spectroscopy | Functional Group Identification | Provides information on characteristic functional groups present in the molecule. |
Conclusion
Linezolid Impurity D HCl (CAS 1391068-25-9) is a critical degradation product of Linezolid, formed via hydrolysis of the oxazolidinone ring. Its control is essential for ensuring the quality, safety, and stability of Linezolid drug products. This guide has provided a comprehensive overview of its chemical identity, formation pathway, and the analytical methodologies required for its characterization. By leveraging this technical knowledge, researchers and drug development professionals can implement effective control strategies, from process development to final product formulation, ensuring that the therapeutic benefits of Linezolid are delivered to patients without compromising safety.
References
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Linezolid Impurity D | CAS 908143-04-4 . Veeprho. [Link]
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Structure identification of the main degradation products of linezolid . Ingenta Connect. [Link]
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SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID . Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. [Link]
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Linezolid impurities: An overview . LGC Standards. [Link]
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CAS 174649-09-3 Linezolid Related Compound D Impurity . Anant Pharmaceuticals Pvt. Ltd. [Link]
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Linezolid-impurities . Pharmaffiliates. [Link]
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Complete degradation profile of Linezolid along with the % impurity... . ResearchGate. [Link]
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N-[(2S)-3-Amino-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]acetamide Hydrochloride . PubChem, National Center for Biotechnology Information. [Link]
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